molecular formula C8H16N2O3 B14444198 2-Hexanamidoacetohydroxamic acid CAS No. 73912-93-3

2-Hexanamidoacetohydroxamic acid

Cat. No.: B14444198
CAS No.: 73912-93-3
M. Wt: 188.22 g/mol
InChI Key: XJOZHONNJMYHAS-UHFFFAOYSA-N
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Description

2-Hexanamidoacetohydroxamic acid is a compound belonging to the class of hydroxamic acids, which are characterized by the presence of the functional group RCONR’OH. Hydroxamic acids are known for their metal chelating and hydrogen bonding properties, making them significant in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanamidoacetohydroxamic acid typically involves the reaction of hydroxylamine (NH₂OH) with carboxylic acids (RCOOH). The process begins with the formation of an acyl group that replaces one of the nitrogen-bound hydrogens in the hydroxylamine molecule, resulting in the formation of a monohydroxamic acid .

Industrial Production Methods: Industrial production methods for hydroxamic acids often involve the use of organic solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hexanamidoacetohydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Hexanamidoacetohydroxamic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hexanamidoacetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to the active site of enzymes, preventing their normal function. This inhibition can affect various molecular targets and pathways, including those involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

    Acetohydroxamic Acid: Similar in structure but lacks the hexanamido group.

    Benzohydroxamic Acid: Contains a benzene ring instead of the hexanamido group.

Uniqueness: 2-Hexanamidoacetohydroxamic acid is unique due to its specific structure, which includes a hexanamido group. This structural feature enhances its chelating ability and enzyme inhibition properties, making it more effective in certain applications compared to its similar counterparts .

Properties

CAS No.

73912-93-3

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]hexanamide

InChI

InChI=1S/C8H16N2O3/c1-2-3-4-5-7(11)9-6-8(12)10-13/h13H,2-6H2,1H3,(H,9,11)(H,10,12)

InChI Key

XJOZHONNJMYHAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC(=O)NO

Origin of Product

United States

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